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Cytidine-5-t (8CI,9CI) - 14419-78-4

Cytidine-5-t (8CI,9CI)

Catalog Number: EVT-1185553
CAS Number: 14419-78-4
Molecular Formula: C9H13N3O5
Molecular Weight: 245.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CTP is derived from cytidine-5'-monophosphate (CMP) through phosphorylation reactions. It belongs to a broader class of nucleotides that includes adenosine-5'-triphosphate (ATP), guanosine-5'-triphosphate (GTP), and uridine-5'-triphosphate (UTP). These nucleotides are fundamental to cellular metabolism and energy transfer.

Synthesis Analysis

The synthesis of cytidine-5'-triphosphate can be achieved through several methods, primarily enzymatic phosphorylation. Here are some notable approaches:

  1. Enzymatic Phosphorylation:
    • Using CMP Kinase: CTP can be synthesized by phosphorylating CMP using cytidine monophosphate kinase in the presence of polyphosphate as a phosphate donor. This method allows for efficient conversion without the need for adenosine triphosphate or adenosine diphosphate in the reaction system .
    • Adenylate Kinase/Pyruvate Kinase Method: This method involves the phosphorylation of CMP using phosphoenolpyruvate (PEP) generated in situ, which provides a convenient route for larger scale syntheses .
  2. Chemical Synthesis:
    • Chemical methods have been explored but are less common compared to enzymatic techniques due to complexity and lower yields. These methods typically involve multiple steps of phosphorylation and purification .
Molecular Structure Analysis

Cytidine-5'-triphosphate has a molecular formula of C9H16N3O14P3C_9H_{16}N_3O_{14}P_3 and a molecular weight of approximately 483.10 g/mol. The structure consists of:

  • Cytosine Base: A pyrimidine derivative.
  • Ribose Sugar: A five-carbon sugar molecule.
  • Triphosphate Group: Three phosphate groups connected by high-energy phosphoanhydride bonds.

The structural representation can be summarized as follows:

Cytidine 5 triphosphate=Cytosine+Ribose+Triphosphate\text{Cytidine 5 triphosphate}=\text{Cytosine}+\text{Ribose}+\text{Triphosphate}

The triphosphate moiety is crucial for its role in energy transfer and as a substrate for RNA polymerases during transcription.

Chemical Reactions Analysis

CTP participates in several key biochemical reactions:

  1. RNA Synthesis: CTP is incorporated into RNA strands during transcription by RNA polymerases.
  2. Glycosylation Reactions: It acts as a substrate in the synthesis of nucleotide sugars, which are vital for glycosyltransferases involved in carbohydrate metabolism .
  3. Phosphorylation Reactions: CTP can also undergo hydrolysis to release energy, playing a role in various metabolic pathways.

The kinetics of these reactions can be affected by factors such as pH, temperature, and the presence of specific enzymes or substrates.

Mechanism of Action

The mechanism of action for cytidine-5'-triphosphate primarily revolves around its role as a substrate for RNA polymerases during transcription. The triphosphate group provides the necessary energy for the formation of phosphodiester bonds between nucleotides. The process can be summarized as follows:

  1. Binding: CTP binds to the active site of RNA polymerase.
  2. Nucleotide Incorporation: The enzyme catalyzes the addition of CTP to the growing RNA chain.
  3. Release: After incorporation, pyrophosphate is released, which drives the reaction forward due to its hydrolysis.

This mechanism highlights CTP's importance in genetic expression and regulation.

Physical and Chemical Properties Analysis

CTP exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Highly soluble in water, allowing it to function effectively within cellular environments.
  • pH Stability: The optimal pH range for stability is generally around 7.0 to 7.5 .
  • Extinction Coefficient: Approximately 9,000 L·mol1^{-1}·cm1^{-1} at 271 nm, indicating its absorbance characteristics useful in spectrophotometric assays.

These properties make CTP suitable for various laboratory applications, including enzyme assays and RNA synthesis.

Applications

Cytidine-5'-triphosphate has numerous scientific applications:

  1. Molecular Biology: Used extensively in RNA synthesis for research and therapeutic purposes.
  2. Enzyme Assays: Serves as a substrate in assays measuring enzyme activity related to nucleotide metabolism.
  3. Biotechnology: Important in developing vaccines and therapeutic agents that require RNA components.
  4. Diagnostics: Utilized in laboratory-developed tests for detecting specific nucleic acid sequences.
Chemical Identity and Structural Characterization

Nomenclature and Isomeric Specifications

5-Chlorocytidine (CAS Registry Number: 25130-29-4) is a defined nucleoside analog within the Chemical Abstracts Service (CAS) system under the Eighth and Ninth Collective Index (8CI,9CI) nomenclature frameworks. Its IUPAC name, 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidin-2(1H)-one, systematically describes the chlorine substitution at the 5-position of the cytosine base and the β-D-ribofuranose sugar configuration. The compound exhibits structural isomerism solely at the glycosidic linkage, adopting an exclusive β-configuration due to the stereospecific formation of the C–N bond between ribose C1' and cytosine N1. This configuration is critical for its biological recognition and distinguishes it from α-anomers or other positional isomers (e.g., 6-chlorocytidine) [2] [4].

Table 1: Nomenclature and Identifiers of 5-Chlorocytidine

ClassificationIdentifier
CAS Registry25130-29-4
IUPAC Name4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidin-2(1H)-one
Synonyms5-Chlorocytidine; Cytidine, 5-chloro- (8CI,9CI)
Molecular FormulaC₉H₁₂ClN₃O₅
EINECSNot assigned

Molecular Geometry and Stereochemical Analysis

The molecular structure integrates a chlorinated pyrimidine ring covalently attached via a β-N-glycosidic bond to the ribose sugar. X-ray crystallographic analyses of analogous nucleosides confirm that the ribose adopts a C3'-endo sugar pucker (North conformation), which optimizes base stacking and hydrogen-bonding interactions in nucleic acid mimics. The chlorine atom at cytosine C5 introduces steric and electronic perturbations:

  • Bond Length Alterations: The C5–Cl bond length measures 1.74 Å, shorter than C–C bonds in unmodified cytosine (1.78–1.82 Å), reflecting chlorine’s electronegativity.
  • Torsional Parameters: The glycosidic torsion angle (χ = O4'–C1'–N1–C2) ranges from −120° to −140°, placing the base in an anti conformation relative to the sugar [2] [9].These features disrupt canonical Watson-Crick base pairing while enabling hydrophobic interactions in enzymatic active sites, as observed in studies of nucleoside-processing enzymes.

Table 2: Key Molecular Parameters

ParameterValue/RangeStructural Implication
Glycosidic Bondβ-configurationBiological activity specificity
Sugar PuckerC3'-endo (North)Enhanced base stacking
C5–Cl Bond Length1.74 ÅIncreased ring polarization
Glycosidic Torsion (χ)−120° to −140° (anti)Optimal for polymerase recognition

Spectroscopic Profiling

UV-Vis Spectroscopy: The chlorine substituent induces a bathochromic shift in the primary absorption band (λₘₐₓ = 280 nm in aqueous buffer, pH 7.0), compared to unmodified cytidine (λₘₐₓ = 271 nm). This 9-nm shift arises from the electron-withdrawing chlorine stabilizing the π→π* transition of the conjugated pyrimidine ring. Molar absorptivity (ε) at 280 nm is 8,900 L·mol⁻¹·cm⁻¹, facilitating concentration quantification in biological matrices [2] [8].

NMR Spectroscopy:

  • ¹H NMR (D₂O, 600 MHz): Ribose protons resonate at δ 6.12 (d, J=5.4 Hz, H1'), 4.52 (t, H2'), 4.28 (m, H3'), 4.05 (m, H4'), and 3.85 (dd, H5'/H5''). The H6 proton of cytosine appears as a singlet at δ 8.25 due to the absence of coupling to H5.
  • ¹³C NMR (D₂O, 150 MHz): Distinct signals include δ 159.8 (C4), 155.2 (C2), 142.1 (C6), 102.5 (C5), and 89.3 (C1'). The C5 carbon signal is deshielded by 25 ppm relative to unmodified cytidine (δ 97.0), confirming chlorine’s inductive effect [8].

Raman Spectroscopy: Key bands at 1,580 cm⁻¹ (C=C/C=N stretching of cytosine ring), 1,250 cm⁻¹ (C–N ribose vibration), and 780 cm⁻¹ (C–Cl stretch) serve as fingerprints for solid-phase identification. The absence of a band near 1,660 cm⁻¹ (typical C=O stretch) indicates keto–enol tautomerism suppression by the C5 chlorine [5].

Table 3: Spectroscopic Signatures

TechniqueKey SignalsAssignment
UV-Visλₘₐₓ = 280 nm; ε = 8,900 L·mol⁻¹·cm⁻¹π→π* transition of chlorinated ring
¹H NMRδ 8.25 (s, H6); δ 6.12 (d, H1')Deshielding due to C5–Cl
¹³C NMRδ 102.5 (C5); δ 89.3 (C1')Chlorine-induced carbon shift
Raman780 cm⁻¹ (strong)ν(C–Cl) vibration

Isotopic Labeling and Stable Isotope Derivatives

Stable isotope-labeled derivatives of 5-chlorocytidine enable metabolic tracing and mechanistic studies in enzymology. Key synthetic approaches include:

  • ¹³C-Labeling: Incorporation of ¹³C at C5 (δ 102.5 ppm) via Vorbrüggen glycosylation using ¹³C-enriched cytosine precursors, confirmed by ¹³C NMR signal splitting and mass shifts in ESI-MS (m/z 278.66 for [M+H]⁺ vs. 277.66 for unlabeled).
  • Deuterated Ribose: Synthesis with D-ribose (1',2',3',4',5'-²H₅) yields [²H₅]-5-chlorocytidine, identifiable by loss of 1H NMR ribose signals and MS m/z 282.69 [M+H]⁺ [5] [7].

These isotopes facilitate tracking in in vitro systems, such as:

  • Metabolic Incorporation: Monitoring ¹³C-labeled 5-chlorocytidine uptake in bacterial cultures using LC-MS/MS.
  • Enzyme-Substrate Complexes: Isotope-edited FTIR reveals hydrogen-bonding interactions in CMP-KDO synthetase complexes, where 5-chlorocytidine triphosphate acts as an alternate substrate [3].Applications extend to probing nucleotide-processing enzymes (e.g., kinases, polymerases) where chlorine sterics and isotopes elucidate catalytic mechanisms without perturbing electronic environments.

Properties

CAS Number

14419-78-4

Product Name

Cytidine-5-t (8CI,9CI)

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

245.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1T

InChI Key

UHDGCWIWMRVCDJ-QPXMQEAJSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Synonyms

CYTIDINE, [5-3H]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

[3H]C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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